
Magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. This compound is known for its unique chemical properties and is used in various industrial and scientific applications. It is formed through the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the reaction of aluminum, tris(2-methylpropyl)- with magnesium ethoxide and titanium tetrachloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of reactants and the control of reaction parameters to optimize yield and minimize by-products. The final product is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it suitable for facilitating reactions that require specific conditions.
Biology: In biological research, the compound is used in studies involving metal-organic frameworks and their interactions with biological molecules. It helps in understanding the behavior of such frameworks in biological systems.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery.
Industry: In industrial applications, the compound is used in the production of high-performance materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The aluminum, magnesium, and titanium centers in the compound can coordinate with different ligands, facilitating various chemical reactions. The pathways involved in these reactions depend on the specific conditions and the nature of the reactants.
相似化合物的比较
- Aluminum, tris(2-methylpropyl)-, reaction products with isoprene
- Magnesium, ethanolate, titanium(4+), tris(2-methylpropyl)alumane, tetrachloride
Comparison: Compared to similar compounds, aluminum, tris(2-methylpropyl)-, reaction products with magnesium ethoxide and titanium tetrachloride exhibits unique catalytic properties. Its ability to facilitate a wide range of reactions under various conditions makes it a versatile compound in both research and industrial applications.
属性
分子式 |
C16H37AlCl4MgO2Ti |
|---|---|
分子量 |
502.4 g/mol |
IUPAC 名称 |
magnesium;ethanolate;titanium(4+);tris(2-methylpropyl)alumane;tetrachloride |
InChI |
InChI=1S/3C4H9.2C2H5O.Al.4ClH.Mg.Ti/c3*1-4(2)3;2*1-2-3;;;;;;;/h3*4H,1H2,2-3H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
InChI 键 |
FTJREXBPSYJCEY-UHFFFAOYSA-J |
规范 SMILES |
CC[O-].CC[O-].CC(C)C[Al](CC(C)C)CC(C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


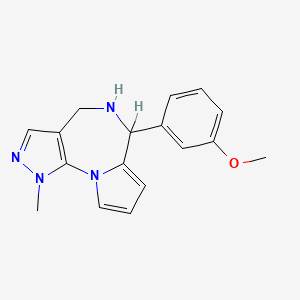
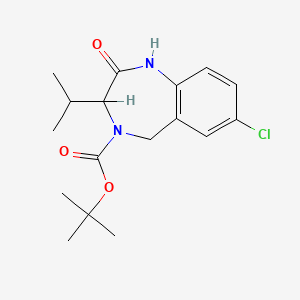
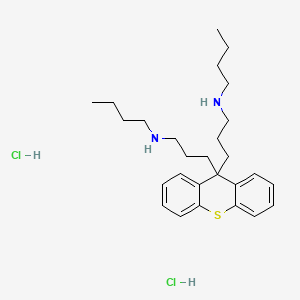
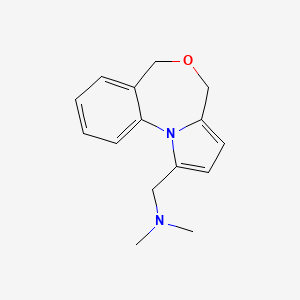

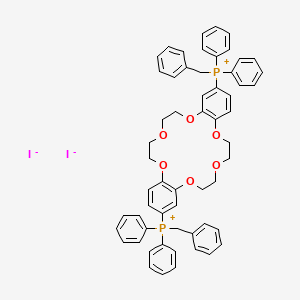



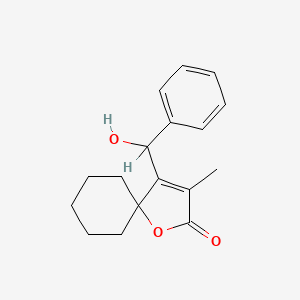
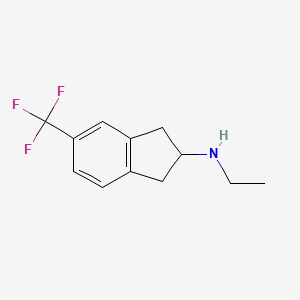
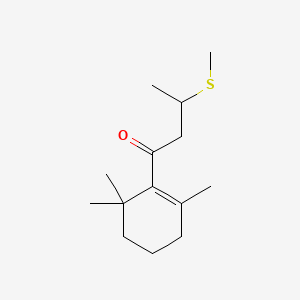
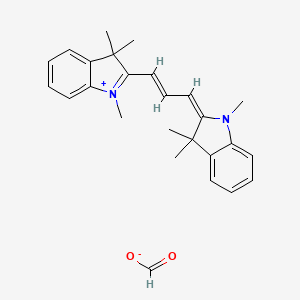
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)
